molecular formula C7H6N2OS B1298745 4-(2-furyl)-1,3-thiazol-2-amine CAS No. 28989-52-8

4-(2-furyl)-1,3-thiazol-2-amine

Cat. No.: B1298745
CAS No.: 28989-52-8
M. Wt: 166.2 g/mol
InChI Key: CGJGALUSBPYALD-UHFFFAOYSA-N
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Description

4-(2-furyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The furan ring is a five-membered aromatic ring with one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two rings in a single molecule can result in unique chemical properties and biological activities.

Scientific Research Applications

4-(2-furyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs.

    Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

While the specific mechanism of action for “4-(Furan-2-yl)-1,3-thiazol-2-amine” is not available, furan derivatives are known to interact with various targets or receptors in the body .

Safety and Hazards

The safety and hazards of furan derivatives can vary widely depending on the specific compound. For example, furfuryl alcohol is considered a green chemical, but it can cause serious eye irritation and may cause respiratory irritation .

Future Directions

Furan platform chemicals have the potential to replace traditional resources such as crude oil in substantial parts of the chemical industry . They can be economically synthesized from biomass, offering a sustainable alternative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of furan-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-furyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Furan-2,5-dione

    Reduction: Dihydrothiazole derivatives

    Substitution: Various substituted thiazole derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

4-(furan-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGALUSBPYALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352488
Record name 4-(Furan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-52-8
Record name 4-(Furan-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)-1,3-thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Acetylfuran (5.1 g, 46.0 mmol) was dissolved in a mixed solvent of dichloromethane (50 mL) and methanol (50 mL), and tetra(n-butyl)ammonium bromide (22.3 g, 46.0 mmol) was added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, water was added to the resulting residue, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was dissolved in acetonitrile (60 mL), thiourea (3.5 g, 46.0 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. The precipitated solid was collected by filtration, and the resulting solid was dissolved in a mixed solvent of a saturated aqueous solution of sodium hydrogencarbonate and ethyl acetate, and subjected to liquid-liquid separation. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=3:1) to afford 2-amino-4-(2-furyl)thiazole (1.53 g, 20%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
catalyst
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-thiazol-2-ylamine (100 mg, 0.34 mmol) was combined with 57 mg (0.51 mmol) of 2-furan boronic acid. To this mixture was added 5 mL of MeOH, 1 mL of sat. NaHCO3 (aq), and 0.8 mL of DMF. Reaction mixture was degassed and Pd[P(Ph)3]4 (25 mg) was added. Reaction mixture was heated at 70° C. for 7 hours. The reaction mixture was brought to room temperature and filtered. The filtrate was evaporated and purified using reverse phase HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Acetylfuran (5.10 g, 46.0 mmol) was dissolved in a mixed solvent of dichloromethane (50 mL) and methanol (50 mL), and N,N,N,N-tetra-n-butylammonium tribromide (22.3 g, 46.0 mmol) added thereto, then the solution was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and water was added to the resulting residue, then the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was dissolved in acetonitrile (60 mL), and thiourea (3.5 g, 46.0 mmol) added thereto, then the solution was stirred at room temperature for 30 minutes. The precipitated solid was collected by filtration, and to the resulting solid was added saturated sodium bicarbonate aqueous solution and ethyl acetate added, then the mixture was extracted. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give 2-amino-4-(2-furyl)thiazole (1.53 g, 20%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

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